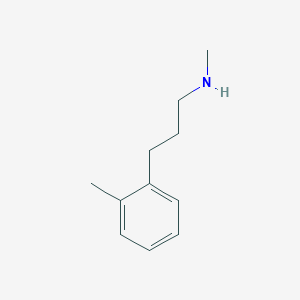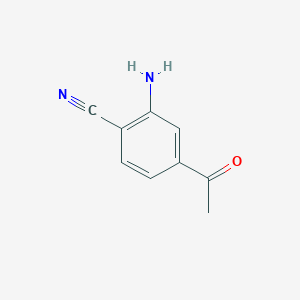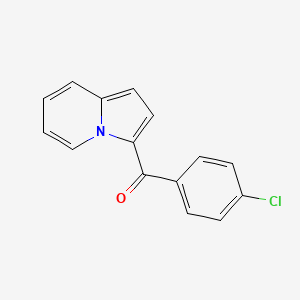
5-(Hexoxymethyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexoxymethyl)furan-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hexoxymethyl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexoxymethyl)furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with hexanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the selectivity and reduce the formation of by-products. The optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Hexoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products Formed
Oxidation: 5-(Hexoxymethyl)furan-2-carboxylic acid.
Reduction: 5-(Hexoxymethyl)furan-2-methanol.
Substitution: Various substituted furans, depending on the electrophile used.
Scientific Research Applications
5-(Hexoxymethyl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and as a precursor for bioactive compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-(Hexoxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furan-2-carbaldehyde: Similar structure but with an ethoxymethyl group instead of a hexoxymethyl group.
5-(Methoxymethyl)furan-2-carbaldehyde: Similar structure but with a methoxymethyl group instead of a hexoxymethyl group.
5-(Hydroxymethyl)furan-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a hexoxymethyl group.
Uniqueness
5-(Hexoxymethyl)furan-2-carbaldehyde is unique due to the presence of the hexoxymethyl group, which imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(hexoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-8-14-10-12-7-6-11(9-13)15-12/h6-7,9H,2-5,8,10H2,1H3 |
InChI Key |
FPVXROOFPWXVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)
![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)
![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)

![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)





![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide](/img/structure/B12113445.png)
